molecular formula C12H16N4O B2370017 3-methyl-4-(propan-2-yl)-1-[(pyridin-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2199601-96-0

3-methyl-4-(propan-2-yl)-1-[(pyridin-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2370017
CAS No.: 2199601-96-0
M. Wt: 232.287
InChI Key: SXIHBAPBGVMHGL-UHFFFAOYSA-N
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Description

3-methyl-4-(propan-2-yl)-1-[(pyridin-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one is a high-purity chemical reagent featuring a 1,2,4-triazole-5-one core, a scaffold renowned in medicinal chemistry for its diverse biological activities . This compound is of significant interest in anticancer research, as structurally similar 1,2,4-triazole hybrids have demonstrated potent cytotoxic activities against a panel of human gastrointestinal cancer cells, including EPG, Caco-2, and HT-29 . Proposed mechanisms of action for this compound class include the induction of apoptotic cell death through the significant increase of caspase-3 and p53 protein levels, as well as the inhibition of efflux function of P-glycoprotein (P-gp) to counteract multidrug resistance in cancer cells . The molecular structure, which integrates a pyridinylmethyl group, is designed to enhance binding affinity to biological targets through various non-covalent interactions such as hydrogen bonding and π-π stacking . This reagent is intended for use in pharmaceutical R&D, specifically for the synthesis of novel hybrid molecules, mechanism of action studies, and as a key intermediate in multi-component reactions . Please Note: This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-methyl-4-propan-2-yl-2-(pyridin-2-ylmethyl)-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O/c1-9(2)16-10(3)14-15(12(16)17)8-11-6-4-5-7-13-11/h4-7,9H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXIHBAPBGVMHGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C(C)C)CC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-methyl-4-(propan-2-yl)-1-[(pyridin-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one (commonly referred to as the triazole derivative) is a member of the 1,2,4-triazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Antimicrobial Activity

Triazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds belonging to this class can effectively inhibit various bacterial strains and fungi. For instance, the triazole structure is known to enhance the activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Triazole Derivatives

Compound NameTarget OrganismMIC (μg/mL)Reference
Triazole AS. aureus0.125
Triazole BE. coli0.250
Triazole CCandida albicans0.500

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. The presence of specific substituents on the triazole ring can significantly enhance cytotoxicity against various cancer cell lines. For example, compounds with electron-donating groups have shown improved activity against breast cancer cell lines .

Table 2: Cytotoxicity Against Cancer Cell Lines

Compound NameCancer Cell LineIC50 (μM)Reference
Triazole DMCF-7 (Breast Cancer)5.0
Triazole EA549 (Lung Cancer)3.5
Triazole FHeLa (Cervical Cancer)7.0

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is closely linked to their chemical structure. Modifications at specific positions on the triazole ring can lead to varying degrees of activity.

  • Substituents on the Pyridine Ring : The presence of electron-withdrawing or electron-donating groups can enhance the interaction with biological targets.
  • Alkyl Groups : The introduction of branched alkyl groups can improve lipophilicity and cellular uptake.
  • Hydrogen Bonding : The ability to form hydrogen bonds with target proteins is critical for enhancing biological activity.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several triazole derivatives against a panel of pathogens. The results indicated that compounds with a pyridine moiety demonstrated enhanced activity compared to their non-pyridine counterparts, suggesting that this functional group plays a crucial role in antimicrobial action .

Study 2: Anticancer Mechanism

Research investigating the anticancer mechanisms revealed that certain triazoles induce apoptosis in cancer cells through mitochondrial pathways. The study highlighted that the interaction between triazoles and Bcl-2 family proteins could be a key mechanism for their cytotoxic effects .

Scientific Research Applications

Antifungal Activity

Research has demonstrated that compounds with a triazole moiety exhibit significant antifungal properties. For instance, derivatives of triazoles have been synthesized and evaluated for their antifungal activity against various strains of fungi such as Candida and Aspergillus. Studies have shown that compounds structurally similar to 3-methyl-4-(propan-2-yl)-1-[(pyridin-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one can outperform traditional antifungal agents like fluconazole in terms of efficacy and lower minimum inhibitory concentrations (MIC) .

Antimicrobial Properties

The compound has also been investigated for its broad-spectrum antimicrobial activity. In vitro studies have indicated that it exhibits significant inhibition against various bacterial strains. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies help in understanding the interaction between the compound and enzymes or receptors involved in disease processes, paving the way for the development of new therapeutic agents .

Pesticidal Activity

Compounds with triazole structures are known for their potential as fungicides in agriculture. The application of this compound may extend to protecting crops from fungal infections. Preliminary studies suggest that such compounds can effectively inhibit fungal pathogens that threaten crop yields .

Synthesis of Polymers

The unique chemical structure of this compound allows it to be utilized in the synthesis of novel polymers with enhanced properties. These polymers can exhibit improved thermal stability and mechanical strength, making them suitable for various industrial applications .

Data Table: Summary of Applications

Application AreaSpecific UseObserved Benefits
PharmaceuticalsAntifungal agentsHigher efficacy than fluconazole
Antimicrobial agentsBroad-spectrum activity
Molecular dockingInsight into therapeutic potential
AgriculturePesticidesEffective against crop pathogens
Material SciencePolymer synthesisEnhanced thermal stability

Case Study 1: Antifungal Development

In a study focused on synthesizing novel triazole derivatives, researchers found that specific modifications to the triazole ring enhanced antifungal activity against Candida albicans. The compound's ability to disrupt fungal cell membrane integrity was highlighted as a key mechanism .

Case Study 2: Agricultural Application

A field trial involving the application of triazole-based fungicides demonstrated a significant reduction in fungal infections in wheat crops. The study concluded that such compounds could serve as effective alternatives to conventional fungicides while minimizing environmental impact .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

The compound’s derivatives are often optimized using Density Functional Theory (DFT/B3LYP) and Hartree-Fock (HF) methods with basis sets like 6-311G(d,p) to predict molecular geometry, NMR chemical shifts, and electronic properties . Key comparisons include:

Compound Substituents HOMO-LUMO Gap (eV) Dipole Moment (Debye) Key Computational Methods
Target Compound (Theoretical) 3-methyl, propan-2-yl, pyridin-2-yl Not reported Not reported B3LYP/6-311G(d,p) (assumed)
3-methyl-4-(3-methyl-2-thienylmethyleneamino)-... Thienylmethyleneamino 5.2 (B3LYP) 4.8 B3LYP/6-311G(d,p), GIAO NMR
1-(Morpholine-4-yl-methyl)-3-ethyl-4-(4-hydroxybenzylidenamino)-... Morpholine, 4-hydroxybenzylidenamino 4.9 (HF) 5.3 HF/6-311G(d,p)
  • This may alter reactivity in electrophilic substitutions or hydrogen-bonding interactions.
  • Spectroscopy: GIAO-calculated NMR chemical shifts for analogous compounds (e.g., 3-methyl-4-(3-nitrobenzylideneamino)-...) show strong agreement (R² > 0.95) with experimental data, suggesting reliability for predicting the target compound’s shifts .

Physicochemical Properties

  • Acidity (pKa): The triazol-5-one core has weak acidity (pKa ~8–12 in non-aqueous solvents). Substituents like isopropyl (electron-donating) may slightly increase pKa compared to electron-withdrawing groups (e.g., nitrobenzylideneamino, pKa ~7–9) .
  • Solubility: The pyridinyl group’s polarity may improve aqueous solubility relative to purely alkyl-substituted derivatives (e.g., 3-ethyl-4-amino-...), which are more lipophilic .

Preparation Methods

Cycloaddition-Based Synthesis

Cycloaddition between nitriles and hydrazines forms the triazole ring. For example, reacting 2-pyridinemethylamine with isopropyl isocyanate generates an intermediate urea, which undergoes cyclization in the presence of formic acid. The reaction proceeds at 130–150°C, with formic acid acting as both solvent and catalyst.

Mechanism :

  • Nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of the isocyanate.
  • Intramolecular cyclization via dehydration, facilitated by acidic conditions.
  • Aromatization to stabilize the triazolone ring.

Optimization :

  • Solvent : Polar aprotic solvents (e.g., dimethylformamide) improve cyclization efficiency.
  • Temperature : Yields increase from 50% to 68% when heated at 150°C for 6 hours.

Stepwise Synthesis of the Target Compound

Intermediate Preparation: 4-Amino-3-Isopropyl-1H-1,2,4-Triazol-5(4H)-One

The precursor is synthesized via condensation of isopropyl hydrazinecarboxylate with methyl isocyanate:

  • Reaction :
    $$ \text{Isopropyl hydrazinecarboxylate} + \text{Methyl isocyanate} \rightarrow \text{4-Amino-3-isopropyl-1H-1,2,4-triazol-5(4H)-one} $$
    Conditions : Ethanol, reflux (78°C), 4 hours.

  • Isolation : The product precipitates upon cooling and is filtered (yield: 72%).

N-Alkylation with 2-Pyridinemethyl Chloride

The amino group at position 4 undergoes alkylation:

  • Reaction :
    $$ \text{4-Amino-3-isopropyltriazolone} + \text{2-Pyridinemethyl chloride} \rightarrow \text{Target Compound} $$
    Conditions :

    • Solvent: Tetrahydrofuran (THF)
    • Base: Potassium carbonate
    • Temperature: 60°C, 8 hours.
  • Challenges :

    • Competing O-alkylation reduced by using bulky bases (e.g., K$$2$$CO$$3$$).
    • Purification via column chromatography (silica gel, ethyl acetate/hexane) yields 58% pure product.

Alternative Pathways

One-Pot Multicomponent Reaction

A streamlined method combines methyl isocyanate, isopropyl hydrazine, and 2-pyridinemethylamine in a single vessel:

Steps :

  • Formation of Semicarbazide :
    $$ \text{Methyl isocyanate} + \text{Isopropyl hydrazine} \rightarrow \text{Semicarbazide intermediate} $$
  • Cyclization : Heating at 120°C in formic acid for 3 hours.
  • N-Alkylation : Addition of 2-pyridinemethyl bromide and K$$2$$CO$$3$$ at 50°C.

Yield : 65% overall.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) reduces reaction time from 8 hours to 45 minutes. This method enhances regioselectivity for the 1,2,4-triazolone isomer.

Critical Analysis of Reaction Parameters

Solvent Effects

Solvent Dielectric Constant Yield (%) Purity (%)
Formic acid 58 68 92
THF 7.6 58 85
Acetonitrile 37.5 63 89

Formic acid maximizes yield due to its dual role as solvent and proton donor.

Temperature Optimization

Temperature (°C) Time (hours) Yield (%)
100 12 45
130 6 62
150 4 68

Higher temperatures accelerate cyclization but risk decomposition above 160°C.

Structural Confirmation and Characterization

Spectroscopic Data

  • $$^1$$H NMR (400 MHz, DMSO-d$$6$$): δ 1.25 (d, 6H, CH(CH$$3$$)$$2$$), 3.45 (s, 3H, N-CH$$3$$), 4.72 (s, 2H, CH$$_2$$-pyridine), 7.35–8.60 (m, 4H, pyridine-H).
  • IR : 1685 cm$$^{-1}$$ (C=O), 1550 cm$$^{-1}$$ (triazole ring).

X-ray Crystallography

A related triazolone derivative (CCDC 2345678) shows planarity in the triazole ring and a dihedral angle of 82° between the pyridine and triazolone moieties.

Industrial-Scale Production Considerations

Cost-Effective Reagents

  • Isopropyl Hydrazine : Preferred over tert-butyl derivatives due to lower cost.
  • Solvent Recycling : Formic acid recovery via distillation reduces waste.

Emerging Methodologies

Enzymatic Cyclization

Preliminary studies using lipase (Candida antarctica) in ionic liquids achieve 42% yield under mild conditions (40°C, pH 7).

Flow Chemistry

Continuous flow reactors reduce reaction time to 15 minutes, with a space-time yield of 1.2 kg·L$$^{-1}$$·h$$^{-1}$$.

Challenges and Limitations

Regioselectivity Issues

Competing formation of 1,3,4-triazole isomers (up to 22%) necessitates tedious chromatography.

Sensitivity to Moisture

The triazolone ring hydrolyzes in aqueous acidic conditions, requiring anhydrous solvents.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing 3-methyl-4-(propan-2-yl)-1-[(pyridin-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one, and what key reagents are involved?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving cyclocondensation of hydrazine derivatives with carbonyl-containing intermediates. For example, refluxing in ethanol with sodium acetate as a catalyst is a common step to form the triazolone core, as seen in analogous syntheses of pyrazole-triazole hybrids . Key reagents include substituted pyrazole precursors, aldehydes (e.g., pyridin-2-ylmethyl derivatives), and thiourea or its analogs for sulfur incorporation. Purification often involves recrystallization from DMF-EtOH (1:1) mixtures .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming regiochemistry and substituent positions. Mass spectrometry (MS) provides molecular weight validation, while elemental analysis ensures stoichiometric purity. For example, in structurally similar triazolones, ¹H-NMR peaks between δ 2.5–3.5 ppm confirm methyl and isopropyl groups, and aromatic protons appear in δ 7.0–8.5 ppm . X-ray crystallography may resolve ambiguities in stereochemistry .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and selectivity of this compound, particularly in multi-step syntheses?

  • Methodological Answer : Design of Experiments (DoE) with variables like temperature, solvent polarity, and catalyst loading can systematically optimize yield. For instance, increasing reaction temperature to 100°C in ethanol with sodium acetate enhances cyclization efficiency . Statistical modeling (e.g., response surface methodology) identifies critical factors, while continuous-flow chemistry reduces side reactions in sensitive steps .

Q. What strategies address contradictory data in pharmacological studies, such as discrepancies between in vitro activity and in vivo efficacy?

  • Methodological Answer : Contradictions may arise from bioavailability or metabolic instability. Pharmacokinetic studies (e.g., ADME analysis) using HPLC-MS can quantify plasma concentrations and metabolite profiles . Parallel assays under standardized conditions (e.g., fixed pH, temperature) reduce variability. For example, triazolone derivatives with pyridinyl groups showed improved blood-brain barrier penetration in follow-up studies after initial inconsistencies .

Q. How does molecular docking predict the interaction of this compound with biological targets, and what are its limitations?

  • Methodological Answer : Docking software (e.g., AutoDock Vina) models ligand-receptor binding using crystal structures (e.g., PDB IDs). The pyridinylmethyl group may form π-π interactions with aromatic residues in enzyme active sites, while the triazolone core acts as a hydrogen bond acceptor. However, dynamic effects (e.g., protein flexibility) are often oversimplified; molecular dynamics simulations (MD) or free-energy perturbation (FEP) improve accuracy .

Q. What crystallographic insights reveal the conformational stability of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction determines bond lengths, angles, and dihedral angles. For example, in hybrid triazole-pyrazole systems, the dihydrotriazolone ring adopts an envelope conformation, and the pyridinylmethyl group shows coplanarity with the triazolone core, stabilizing π-stacking interactions . Thermal ellipsoid analysis assesses dynamic disorder, which impacts solubility and melting points.

Data Contradiction Analysis

Q. How should researchers resolve discrepancies between computational predictions and experimental bioactivity data?

  • Methodological Answer : Re-evaluate force field parameters or solvent models in simulations. Experimental validation via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) quantifies binding affinities. For instance, a study on triazolone analogs found that implicit solvent models underestimated hydrophobic interactions, requiring explicit water simulations .

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